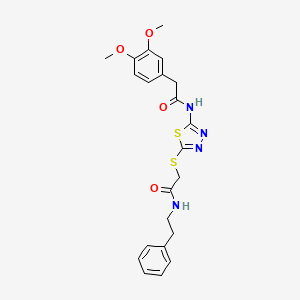![molecular formula C7H7F3O B2461939 2-(Trifluoromethyl)spiro[2.3]hexan-5-one CAS No. 2445793-28-0](/img/structure/B2461939.png)
2-(Trifluoromethyl)spiro[2.3]hexan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)spiro[2.3]hexan-5-one is a useful research compound. Its molecular formula is C7H7F3O and its molecular weight is 164.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
A study by Meng et al. (2017) describes a novel method for synthesizing trifluoromethyl-containing 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones, showcasing the potential of 2-(Trifluoromethyl)spiro[2.3]hexan-5-one in facilitating complex chemical syntheses (Meng, Chen, Yu, & Han, 2017).
Rosenberg et al. (2016) explored the strained carbene reaction intermediate, spiro[3.3]hept-1-ylidene, generated from a related compound, providing insights into the chemical behavior of spiro compounds under specific conditions (Rosenberg, Schrievers, & Brinker, 2016).
Biochemical and Medicinal Applications
- Capaccio et al. (2019) developed an asymmetric synthesis of α-trifluoromethylthio-β-amino acids using a type of spiro compound, highlighting its role in producing biochemically significant molecules (Capaccio, Sicignano, Rodríguez, Della Sala, & Alemán, 2019).
Electronic and Photophysical Applications
Driscoll et al. (2010) presented a study where a spiro-linked molecule was used as a secondary absorber in solid-state excitonic solar cells, demonstrating its utility in enhancing solar cell efficiency (Driscoll, Fang, Humphry-Baker, Torres, Huck, Snaith, & Friend, 2010).
Johansson et al. (1997) investigated the electronic structure and optical properties of spiro-type molecules, providing valuable information about their potential in electroluminescent applications (Johansson, Santos, Guo, Cornil, Fahlman, Salbeck, Schenk, Arwin, Brédas, & Salanek, 1997).
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)spiro[2.3]hexan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)5-3-6(5)1-4(11)2-6/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEUCZSAQGCTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CC(=O)C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)
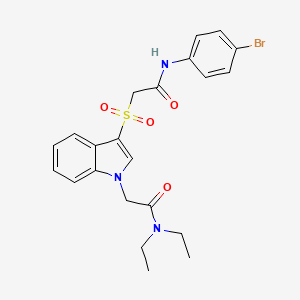
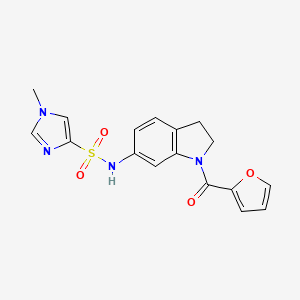
![N-(3-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2461863.png)



![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)
![N-(1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)prop-2-enamide](/img/structure/B2461872.png)

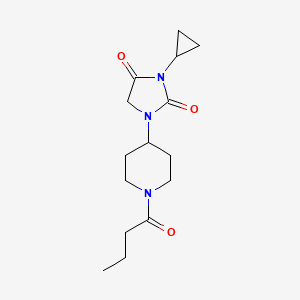
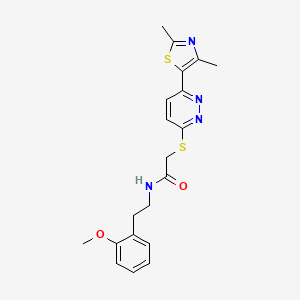
![2,4-dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2461876.png)
